molecular formula C9H10O3 B099791 (S)-tropic acid CAS No. 16202-15-6

(S)-tropic acid

Cat. No. B099791
CAS RN: 16202-15-6
M. Wt: 166.17 g/mol
InChI Key: JACRWUWPXAESPB-MRVPVSSYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (organic, inorganic, etc.). It may also include the compound’s role or function in biological or chemical systems .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the compound’s reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and spectral properties .

Scientific Research Applications

  • Enantioseparation of Tropic Acid and Its Esters by CEKC Using Sulfated β-Cyclodextrin as a Chiral Selector : This study describes the successful application of capillary electrokinetic chromatography for the enantioseparation of tropic acid and its four alkyl esters. The separation was achieved using sulfated β-cyclodextrin with a phosphate buffer as background electrolyte (Peng, Guo, Wei, & Lin, 2009).

  • Tropinone Synthesis via an Atypical Polyketide Synthase and P450-mediated Cyclization : This research uncovers the biosynthesis mechanism of tropinone, an intermediate in the biosynthesis of tropane alkaloids, which are derived from tropic acids. The study identifies a root-expressed type III polyketide synthase and cytochrome P450-mediated catalysis in the formation of tropinone (Bedewitz, Jones, D’Auria, & Barry, 2018).

  • Bacterial Tropone Natural Products and Derivatives Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential

    : This paper provides an overview of bacterial tropone natural products, which are non-benzene aromatic compounds derived from tropic acid. It discusses their biosynthesis, ecological role, bioactivities, and potential biotechnological applications (Duan, Petzold, Saleem-Batcha, & Teufel, 2020).

Safety And Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and safe handling procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

IUPAC Name

(2S)-3-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRWUWPXAESPB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tropic acid

CAS RN

16202-15-6
Record name Tropic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016202156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Hydroxy-2-phenylpropanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROPIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S66C94T64W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
S Yamada, K Koga, TM Juang, K Achiwa - Chemistry Letters, 1976 - journal.csj.jp
(R)- and (S)-tropic acid were prepared by trifluoroacetolysis of O-nitrobenzenesulfonate((S)-III) of optically active 3-phenyllactic acid ester(S)-II) in good yield and with high retention of …
Number of citations: 3 www.journal.csj.jp
E Leete - Canadian journal of chemistry, 1987 - cdnsciencepub.com
(2S,3R)- and (2S,3S)-[1- 14 C,3- 3 H] phenylalanine were fed in separate experiments to Daturainnoxia plants. The distribution of isotopes in the resultant labeled hyoscyamine and …
Number of citations: 39 cdnsciencepub.com
M Ansarin, JG Woolley - Phytochemistry, 1993 - Elsevier
… (-)-S-Tropic acid is the aromatic acid moiety of the important medicinal tropane alkaloids hyoscine (1) (scopolamine) and hyoscyamine (2) which are constituents of Datura species. Its …
Number of citations: 31 www.sciencedirect.com
NCJE Chesters, D O'Hagan, RJ Robins - Journal of the Chemical …, 1994 - pubs.rsc.org
Dual labelled sodium (RS)-3-phenyl[2-13C, 2-2H]lactate was incubated with transformed root cultures of Datura stramonium and the incorporation of the label into the tropic acid ester …
Number of citations: 29 pubs.rsc.org
D Klomp, JA Peters, U Hanefeld - Tetrahedron: Asymmetry, 2005 - Elsevier
A new strategy has been developed for the CAL-B catalysed kinetic resolution of tropic acid by which both enantiomers of tropic acid can be obtained in good enantiomeric excess. (R)-…
Number of citations: 25 www.sciencedirect.com
M Ansarin, JG Woolley - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
(R)-(+)-11 and (S)-(–)3-Phenyl[1,3-13C2; 1-14C] lactic acid 13 were fed separately to Datura stramonium(Solanaceae)via the wick method. In a second feeding experiment (R)-(+)- and (…
Number of citations: 20 pubs.rsc.org
T JUANG, S YAMADA - Chemical and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
Trifluoroacetolysis of (S)-3-phenyllactic acid ester sulfonate ((S)-7), obtained from L-phenylalanine via nitrous acid deamination followed by ethanolysis, afforded (R)-tropic acid ester ((R…
Number of citations: 2 www.jstage.jst.go.jp
PY Wang, SW Tsai - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
A thermally stable esterase from Klebsiella oxytoca is explored as an excellent enantioselective biocatalyst (E>100) for the hydrolytic resolution of (R,S)-tropic acid esters and (R,S)-…
Number of citations: 17 www.sciencedirect.com
RJ Robins, JG Woolley, M Ansarin, J Eagles… - Planta, 1994 - Springer
(S)-(-)-Tropic acid is the acidic moiety of the tropane ester alkaloids, hyoscyamine and scopolamine (hyoscine). When tropic acid is fed to transformed root cultures of Datura stramonium …
Number of citations: 54 link.springer.com
M Ansarin, JG Woolley - Journal of Natural Products, 1993 - ACS Publications
… ( —)-S-Tropic acid is the aromatic acid moiety of the important tropane ester alkaloids hyoscyamine [1] and hyoscine (scopolamine) (2], which are constituents of Datura spp. Its …
Number of citations: 16 pubs.acs.org

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